

A Comparative Analysis of In Vitro Dissolution Profiles of Amlodipine Salt Forms

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Compound of Interest

Compound Name: Amlodipine Maleate

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This guide provides an objective comparison of the in vitro dissolution characteristics of different salt forms of amlodipine, a widely used calcium channel blocker for the management of hypertension and angina. While various salt forms such as besylate, maleate, and mesylate exist, amlodipine besylate is the most commonly utilized in commercial formulations.^{[1][2]} The selection of a salt form can influence the physicochemical properties of a drug, including its solubility and dissolution rate, which are critical parameters affecting bioavailability.^{[1][2]} This guide summarizes experimental data on the dissolution of amlodipine tablets and provides detailed experimental protocols to support further research and development.

Data Summary: In Vitro Dissolution of Amlodipine Tablets

The following table summarizes the percentage of amlodipine dissolved at various time points in different dissolution media. The data is compiled from multiple studies investigating the dissolution of amlodipine besylate tablets, as comprehensive comparative data for **amlodipine maleate** is less prevalent in the public domain. The presented data serves as a benchmark for the expected dissolution performance of immediate-release amlodipine formulations.

Dissolution Medium	Time (minutes)	Percentage Dissolved (%)	Reference
0.1 N HCl (pH 1.2)	15	> 85	[3]
Acetate Buffer (pH 4.5)	15	> 85	
Phosphate Buffer (pH 6.8)	30	> 85	

Note: Studies consistently demonstrate that amlodipine tablets, particularly the besylate salt, exhibit rapid dissolution at acidic pH levels (1.2 and 4.5), with over 85% of the drug released within 15 minutes. In a phosphate buffer at pH 6.8, the dissolution rate may be slightly slower, but still generally meets the criteria for rapidly dissolving products, with over 85% release within 30 minutes. A bioequivalence study comparing **amlodipine maleate** and amlodipine besylate found them to be bioequivalent, suggesting similar plasma kinetics which are influenced by dissolution.

Experimental Protocol: In Vitro Dissolution Testing

The following is a detailed methodology for conducting in vitro dissolution studies of amlodipine tablets, based on protocols described in the scientific literature and pharmacopeial standards.

1. Materials and Equipment:

- Dissolution Apparatus: USP Apparatus 2 (Paddle type)
- Dissolution Media:
 - 0.1 N Hydrochloric Acid (HCl), pH 1.2 (Simulated Gastric Fluid)
 - Acetate Buffer, pH 4.5
 - Phosphate Buffer, pH 6.8 (Simulated Intestinal Fluid)
- Tablets: Amlodipine tablets of different salt forms (e.g., maleate, besylate)

- Analytical Instrument: UV-Vis Spectrophotometer
- Other: Volumetric flasks, pipettes, syringes with filters.

2. Dissolution Parameters:

- Apparatus: USP Apparatus 2 (Paddle)
- Volume of Dissolution Medium: 500 mL or 900 mL
- Temperature: 37 ± 0.5 °C
- Paddle Speed: 75 rpm
- Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes

3. Procedure:

- Prepare the dissolution media of the required pH.
- Degas the media before use.
- Place the specified volume of the dissolution medium in each vessel of the dissolution apparatus and allow it to equilibrate to 37 ± 0.5 °C.
- Place one amlodipine tablet in each vessel.
- Start the apparatus at the specified paddle speed.
- At each sampling time point, withdraw a sample of the dissolution medium from each vessel.
- Filter the samples immediately using a suitable syringe filter.
- Replace the volume of the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.
- Analyze the filtered samples for amlodipine concentration using a validated UV-Vis spectrophotometric method at a wavelength of approximately 239 nm.

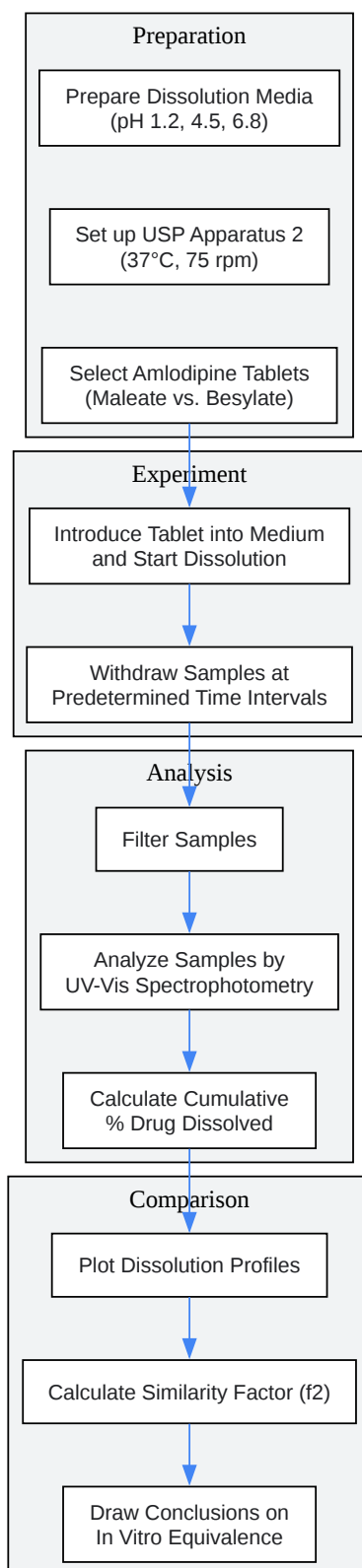
- Calculate the cumulative percentage of drug dissolved at each time point.

4. Data Analysis:

- The dissolution profiles of the different salt forms can be compared using similarity (f2) and difference (f1) factors.
- A similarity factor (f2) between 50 and 100 suggests that the two dissolution profiles are similar.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro dissolution comparison of different amlodipine salt forms.



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In Vitro Dissolution Comparison Workflow

In conclusion, while amlodipine besylate is the most studied salt form, the available data suggests that other salts like maleate are likely to exhibit similar dissolution profiles, leading to bioequivalence. The provided experimental protocol offers a robust framework for conducting further comparative studies to confirm the in vitro equivalence of different amlodipine salt forms.

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